

validation of an analytical method for Methyl 2,6dihydroxyisonicotinate

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A comprehensive guide to the validation of analytical methods for the quantification of **Methyl 2,6-dihydroxyisonicotinate**, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols and performance data to support the selection of the most suitable analytical technique for their specific research needs.

Introduction

Methyl 2,6-dihydroxyisonicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for ensuring the quality, safety, and efficacy of the final drug product. The validation of analytical methods is a mandatory requirement by regulatory agencies to demonstrate that a chosen analytical procedure is suitable for its intended purpose. This guide compares two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, for the quantitative analysis of Methyl 2,6-dihydroxyisonicotinate and provides a framework for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative



summary of a validated Reverse-Phase HPLC (RP-HPLC) method and a UV-Visible Spectrophotometric method for the determination of **Methyl 2,6-dihydroxyisonicotinate**.

Data Presentation: Performance Characteristics

The following tables summarize the key performance characteristics of the two analytical methods, providing a clear comparison of their capabilities.

Table 1: Comparison of HPLC and UV-Visible Spectrophotometry for the Analysis of **Methyl 2,6-dihydroxyisonicotinate**

| Parameter | RP-HPLC Method | UV-Visible Spectrophotometric Method |
|-------------------------------|---|--|
| Principle | Separation based on partitioning between a stationary phase and a mobile phase, followed by UV detection. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Linearity Range | 0.5 - 50 μg/mL | 5 - 100 μg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 μg/mL | 1 μg/mL |
| Limit of Quantification (LOQ) | 0.5 μg/mL | 5 μg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Selectivity | High (separates analyte from impurities) | Moderate (potential for interference from other absorbing compounds) |
| Analysis Time | ~10 minutes per sample | ~2 minutes per sample |

Experimental Protocols



Detailed methodologies for both the RP-HPLC and UV-Visible Spectrophotometric methods are provided below. These protocols are based on established analytical practices for similar isonicotinic acid derivatives and serve as a template for laboratory implementation.[1][2][3][4]

RP-HPLC Method

Instrumentation:

- High-Performance Liquid Chromatograph equipped with a UV-Visible detector.
- C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Data acquisition and processing software.

Reagents and Materials:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (analytical grade)
- Methyl 2,6-dihydroxyisonicotinate reference standard

Chromatographic Conditions:

- Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile (70:30, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 275 nm (based on the UV absorption maxima of isonicotinic acid derivatives).[5]
- Injection Volume: 20 μL.



• Run Time: 10 minutes.

Preparation of Standard Solutions:

- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Methyl 2,6dihydroxyisonicotinate reference standard and dissolve it in 100 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.5 to 50 μg/mL by diluting the stock solution with the mobile phase.

Validation Parameters:

- Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.
- Accuracy: Perform recovery studies by spiking a known concentration of the standard into a
 placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the
 target concentration). The mean recovery should be within 98.0 102.0%.
- Precision:
 - Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (% RSD) should be less than 2.0%.
 - Intermediate Precision (Inter-day precision): Repeat the analysis on two different days with different analysts and/or equipment. The % RSD should be less than 2.0%.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

UV-Visible Spectrophotometric Method

Instrumentation:

• UV-Visible Spectrophotometer with a 1 cm quartz cuvette.



Reagents and Materials:

- Methanol (analytical grade)
- Methyl 2,6-dihydroxyisonicotinate reference standard

Methodology:

- Determination of Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of
 Methyl 2,6-dihydroxyisonicotinate in methanol and scan it over the UV range (200-400
 nm) to determine the λmax. For isonicotinic acid derivatives, this is typically around 260-280
 nm.[5]
- Preparation of Standard Solutions:
 - Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Methyl 2,6dihydroxyisonicotinate reference standard and dissolve it in 100 mL of methanol.
 - Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 5 to 100 μg/mL by diluting the stock solution with methanol.

Validation Parameters:

- Linearity: Measure the absorbance of the working standard solutions at the predetermined λmax and construct a calibration curve by plotting absorbance against concentration. The correlation coefficient (r²) should be greater than 0.998.
- Accuracy: Perform recovery studies by analyzing samples with known concentrations. The mean recovery should be within 97.0 - 103.0%.
- Precision:
 - Repeatability (Intra-day precision): Measure the absorbance of six replicate samples of a single concentration on the same day. The % RSD should be less than 3.0%.
 - Intermediate Precision (Inter-day precision): Repeat the analysis on a different day. The % RSD should be less than 3.0%.



 Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculate the LOD and LOQ from the calibration curve data.

Mandatory Visualizations Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, as per ICH guidelines.[4]



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